19-nor-Alfacalcidol

Description

Conceptual Framework of the Vitamin D Hormone System and Synthetic Analogs

The vitamin D hormone system is a crucial endocrine system involved in the regulation of calcium and phosphate (B84403) homeostasis, bone metabolism, and a variety of other physiological processes. The biologically active form of vitamin D is Calcitriol (B1668218) (1α,25-dihydroxyvitamin D3), which is synthesized from vitamin D3 (cholecalciferol) through two hydroxylation steps in the liver and kidneys. Calcitriol exerts its effects by binding to the vitamin D receptor (VDR), a nuclear receptor that modulates the expression of numerous genes.

Synthetic vitamin D analogs are structurally modified versions of the natural hormone, designed to exhibit a more selective biological profile. wikipedia.org The primary goal in the development of these analogs is to separate the therapeutic effects, such as antiproliferative and immunomodulatory activities, from the calcemic effects (elevation of blood calcium levels) that can limit the clinical use of calcitriol. mdpi.comnih.gov These modifications can involve changes to the side chain, the A-ring, or the triene system of the vitamin D molecule. acs.org

Structural Elucidation and Classification of 19-nor-Alfacalcidol within Vitamin D Derivatives

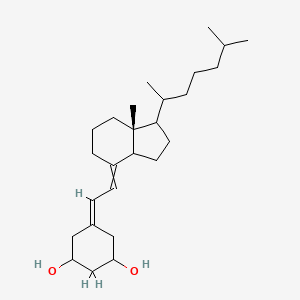

19-nor-Alfacalcidol is a synthetic analog of vitamin D. Its name delineates its key structural features. "Alfacalcidol" refers to 1α-hydroxyvitamin D3, a prohormone that is converted in the liver to calcitriol. drugbank.comwikipedia.org The prefix "19-nor" indicates the absence of the exocyclic methylene (B1212753) group at carbon 19 of the A-ring, which is replaced by two hydrogen atoms. google.commdpi.com

Therefore, the chemical structure of 19-nor-Alfacalcidol is characterized by a secosteroid backbone with a hydroxyl group at the 1α position, but lacking the C-19 methylene group. This structural modification places it within the class of 19-nor vitamin D analogs. These analogs are noted for their selective activity profiles, often demonstrating high potency in inducing cellular differentiation with reduced calcemic activity compared to their C-19-containing counterparts. google.comresearchgate.net

| Compound | Key Structural Features |

|---|---|

| Vitamin D3 (Cholecalciferol) | Standard secosteroid structure with an exocyclic methylene group at C-19. |

| Alfacalcidol (B1684505) (1α-hydroxyvitamin D3) | Hydroxyl group at the 1α position. |

| Calcitriol (1α,25-dihydroxyvitamin D3) | Hydroxyl groups at the 1α and 25 positions. |

| 19-nor-Alfacalcidol | Hydroxyl group at the 1α position; absence of the exocyclic methylene group at C-19. |

Historical Context and Evolution of Academic Research on 19-nor Vitamin D Compounds

Research into synthetic vitamin D analogs began to gain significant momentum in the latter half of the 20th century. A pivotal moment in this field was the discovery in 1981 by Suda and colleagues that calcitriol could induce the differentiation of myeloid leukemia cells. nih.gov This finding opened the door to exploring the potential of vitamin D compounds as anticancer agents. However, the potent calcemic effects of calcitriol limited its therapeutic application in this area. nih.gov

This limitation spurred the development of new analogs with a dissociation of calcemic and cell-differentiating activities. The 1990s saw the emergence of the 19-nor class of vitamin D analogs as a promising solution. Research demonstrated that the removal of the C-19 exocyclic methylene group could lead to compounds with a selective activity profile, exhibiting high potency in inducing cellular differentiation and very low calcium-mobilizing activity. google.com

One of the most well-known 19-nor analogs, Paricalcitol (B1678470) (19-nor-1α,25-dihydroxyvitamin D2), was developed for the treatment of secondary hyperparathyroidism. researchgate.net The successful development and clinical use of paricalcitol have further stimulated research into other 19-nor derivatives, including those with modifications at the C-2 position and alterations to the side chain, to explore their therapeutic potential in areas such as cancer, psoriasis, and osteoporosis. nih.govgoogle.com Over the past three decades, extensive research has been dedicated to the synthesis and evaluation of numerous structurally modified 19-nor-vitamin D analogs. mdpi.comresearchgate.net

Properties

Molecular Formula |

C26H44O2 |

|---|---|

Molecular Weight |

388.6 g/mol |

IUPAC Name |

5-[2-[(7aR)-7a-methyl-1-(6-methylheptan-2-yl)-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol |

InChI |

InChI=1S/C26H44O2/c1-18(2)7-5-8-19(3)24-12-13-25-21(9-6-14-26(24,25)4)11-10-20-15-22(27)17-23(28)16-20/h10-11,18-19,22-25,27-28H,5-9,12-17H2,1-4H3/t19?,22?,23?,24?,25?,26-/m1/s1 |

InChI Key |

NYQHPFXMRLDIFK-IBNJLFTJSA-N |

Isomeric SMILES |

CC(C)CCCC(C)C1CCC2[C@@]1(CCCC2=CC=C3CC(CC(C3)O)O)C |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3)O)O)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of 19 nor Alfacalcidol and Its Derivatives

Advanced Synthetic Pathways for 19-nor-Alfacalcidol and Related Analogs

Strategies for A-Ring and Side-Chain Construction in 19-nor Systems

A-Ring Construction: The synthesis of the A-ring fragment requires precise control of stereochemistry. A common precursor for these synthons is (-)-quinic acid, a readily available chiral starting material. nih.govmdpi.com For example, C2-substituted A-ring ketones have been successfully synthesized from quinic acid. mdpi.com Another approach involves the use of cis,cis-1,3,5-cyclohexanetriol as a starting point. nih.gov More recent methodologies have also employed ring-closing olefin metathesis to construct the A-ring, showcasing the evolution of synthetic techniques. nih.gov

Side-Chain Construction: The CD-ring/side-chain fragment is typically a variant of the Grundmann's ketone. Modifications to the side chain are often incorporated into this fragment before the coupling step. This allows for the synthesis of analogs with elongated or functionally altered side chains, which can significantly influence the biological activity of the final compound. acs.org

Coupling Methodologies: The union of the A-ring and CD-ring/side-chain fragments is a pivotal step. The Wittig-Horner reaction is a widely employed and robust method for this transformation. nih.gov It involves the condensation of an A-ring phosphine (B1218219) oxide with the CD-ring ketone. nih.gov Another powerful set of reactions used for this coupling are the Julia-type olefinations, including the Julia-Kocienski olefination. nih.govmdpi.com These methods are known for their high efficiency in forming the crucial diene system of the 19-nor vitamin D core. nih.gov

| Coupling Reaction | A-Ring Synthon | CD-Ring/Side-Chain Synthon | Key Features |

| Wittig-Horner Reaction | Phosphine oxide derivative | Grundmann's ketone derivative | Highly convergent; widely used for various vitamin D analogs. nih.gov |

| Julia-Kocienski Olefination | C2-symmetrical A-ring ketone | CD-ring sulfone derivative | Efficient for constructing the diene unit; allows for modifications at the C2 position. nih.govmdpi.com |

| Modified Julia Olefination | A-ring precursor from quinic acid | CD-ring sulfone with elongated unit | Used to create novel C2-substituted analogs. nih.gov |

Stereoselective Synthesis of 19-nor Vitamin D3 Derivatives

The biological activity of vitamin D analogs is highly dependent on their stereochemistry, particularly at the C1 and C3 positions of the A-ring. Therefore, achieving stereocontrol is a primary goal in their synthesis.

Enantiomerically pure A-ring precursors are often synthesized from chiral pool starting materials like (-)-quinic acid. nih.gov Asymmetric reactions are also employed to establish the desired stereocenters. For instance, asymmetric catalytic carbonyl-ene cyclization has been used to prepare fluorinated A-ring synthons with high regio- and stereoselectivity. nih.gov

During the crucial coupling step, the stereochemistry of the synthons is transferred to the final product. The Julia-Kocienski coupling reaction, for example, has been studied for its diastereoselectivity, where the nature of substituents on the A-ring ketone can influence the stereochemical outcome of the reaction. mdpi.com Furthermore, specific reactions like the regio- and stereoselective hydroboration of a 10-keto-3,5-cyclovitamin D intermediate can be used to exclusively afford the desired 1α-hydroxy configuration. nih.gov Lipase-catalyzed asymmetrization is another technique that has been demonstrated in the enantioselective synthesis of A-ring synthons for 2-ethyl-substituted 19-nor analogs. jlu.edu.cn

Photochemical Transformations in the Synthesis of Vitamin D Analogs Relevant to 19-nor Compounds

Photochemical reactions are fundamental to the synthesis of the vitamin D scaffold. The core transformation involves the conversion of a provitamin D compound, which contains a steroidal 5,7-diene system, into a previtamin D intermediate. nih.govscribd.com This step is a photochemical electrocyclic ring-opening of the B-ring, governed by the Woodward-Hoffmann rules. scribd.comspringernature.com

This reaction is initiated by irradiation with UV light, typically in the UV-B range (275–300 nm). acs.orgnih.gov The previtamin D formed is in thermal equilibrium with the provitamin and can also undergo further photoisomerizations to form other products like tachysterol (B196371) and lumisterol. photobiology.com The composition of this complex photochemical reaction mixture is highly dependent on the wavelength of the UV light used. photobiology.commdpi.com

Following the photochemical ring-opening, the previtamin D intermediate undergoes a thermal nih.govphotobiology.com-sigmatropic hydrogen shift to yield the final vitamin D secosteroid structure. nih.govscribd.com This two-step sequence is essential for creating the conjugated triene system (or diene system in the case of 19-nor compounds) that is characteristic of this class of molecules. While much of the detailed research focuses on the synthesis of vitamin D3 from 7-dehydrocholesterol, these fundamental photochemical and thermal rearrangement principles are applicable to the synthesis of the core structure of 19-nor analogs as well. nih.govspringernature.com

Chemical Derivatization Techniques for 19-nor-Alfacalcidol in Analytical Research

The quantitative analysis of 19-nor-Alfacalcidol and its analogs in biological or pharmaceutical samples presents challenges due to their low concentrations and poor ionization efficiency in mass spectrometry. researchgate.netsemanticscholar.org To overcome these issues, chemical derivatization is a commonly employed strategy to enhance detection sensitivity and selectivity. nih.gov

The most prominent derivatization technique for vitamin D compounds involves the use of Cookson-type reagents, which are potent dienophiles. researchgate.netresearchgate.net The most common of these is 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD). researchgate.netnih.gov PTAD reacts rapidly with the conjugated diene system of the 19-nor-Alfacalcidol molecule via a Diels-Alder reaction. researchgate.net This reaction attaches a phenyltriazolinedione moiety to the molecule, which significantly improves its ionization efficiency in electrospray ionization (ESI) and atmospheric-pressure chemical ionization (APCI) mass spectrometry. researchgate.netsemanticscholar.org This derivatization can improve the limit of detection by as much as 100-fold, enabling accurate quantification at very low concentrations. researchgate.net Novel Cookson-type reagents, such as 4-(4'-dimethylaminophenyl)-1,2,4-triazoline-3,5-dione (DAPTAD), have also been developed to further enhance sensitivity and specificity. nih.govnih.gov

For analysis by gas chromatography-mass spectrometry (GC-MS), derivatization is used to increase the volatility of the analyte. Trimethylsilyl (B98337) (TMS) derivatization is a standard technique where reagents like N,O-Bis(trimethylsilyl)acetamide (BSA) are used to convert the hydroxyl groups on the 19-nor-Alfacalcidol molecule into trimethylsilyl ethers, making the compound more suitable for GC analysis. nih.govnih.gov

| Analytical Method | Derivatization Reagent | Purpose of Derivatization | Resulting Product |

| LC-MS | 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) | Improves ionization efficiency and sensitivity. researchgate.netresearchgate.net | PTAD-adduct via Diels-Alder reaction. researchgate.net |

| LC-MS | 4-(4'-dimethylaminophenyl)-1,2,4-triazoline-3,5-dione (DAPTAD) | Enhances sensitivity and specificity for trace analysis. nih.gov | DAPTAD-adduct via Diels-Alder reaction. nih.gov |

| GC-MS | N,O-Bis(trimethylsilyl)acetamide (BSA) | Increases volatility by converting hydroxyl groups to ethers. nih.gov | Trimethylsilyl (TMS) ether derivative. nih.gov |

Metabolism and Biochemical Transformation of 19 nor Alfacalcidol

Enzymatic Hydroxylation of 19-nor-Alfacalcidol: Role of Hepatic Cytochrome P450 Enzymes (e.g., 25-Hydroxylase)

The bioactivation of vitamin D and its analogs is a critical step in exerting their physiological effects. For Alfacalcidol (B1684505), a precursor of the active hormone calcitriol (B1668218), this process is initiated by 25-hydroxylation in the liver, a reaction catalyzed by specific cytochrome P450 (CYP) enzymes. Several hepatic CYPs have been identified as vitamin D 25-hydroxylases, with CYP2R1 being recognized as the primary enzyme responsible for this conversion in vivo. nih.govnih.gov Other enzymes, such as CYP27A1, also contribute to this process, although to a lesser extent. mdpi.commdpi.comresearchgate.netmdpi.com

While direct enzymatic studies on 19-nor-Alfacalcidol are limited, the metabolic activation of this analog is presumed to follow a similar pathway. As a 1α-hydroxylated compound, 19-nor-Alfacalcidol requires hydroxylation at the C-25 position to become biologically active, mirroring the activation of Alfacalcidol. The absence of the C-19 methylene (B1212753) group in the A-ring of 19-nor-Alfacalcidol may influence its affinity for and the kinetics of its interaction with hepatic 25-hydroxylases. The structural change could potentially alter the rate of conversion to its active form, 1α,25-dihydroxy-19-nor-vitamin D₃.

The development of various 19-nor-vitamin D₃ derivatives has been a key strategy to create therapeutic agents with selective biological actions and reduced calcemic side effects. nih.govmdpi.com The metabolic activation of these analogs is a crucial determinant of their potency and duration of action. nih.govcell.com

Table 1: Key Hepatic Cytochrome P450 Enzymes in Vitamin D Metabolism

| Enzyme | Primary Function in Vitamin D Metabolism | Location | Substrates (Examples) |

| CYP2R1 | Primary 25-hydroxylase | Liver (microsomal) | Vitamin D₂, Vitamin D₃ |

| CYP27A1 | 25-hydroxylase (broader substrate specificity) | Liver (mitochondrial) | Vitamin D₃, other sterols |

| CYP3A4 | Contributes to 25-hydroxylation and catabolism | Liver, Intestine | Vitamin D₃, Calcitriol |

Catabolic Pathways of 19-nor-Alfacalcidol and its Metabolites (e.g., CYP24A1-Dependent Degradation)

The primary enzyme responsible for the catabolism and inactivation of active vitamin D metabolites, including calcitriol, is the mitochondrial enzyme 25-hydroxyvitamin D-24-hydroxylase, encoded by the CYP24A1 gene. nih.govoup.commedlineplus.gov This enzyme initiates a cascade of hydroxylation reactions, primarily at the C-24 position, which ultimately leads to the formation of inactive, water-soluble metabolites that are excreted. researchgate.net

The structural modifications of 19-nor vitamin D analogs can significantly impact their susceptibility to CYP24A1-mediated degradation. The absence of the C-19 methylene group may alter the conformation of the A-ring and its interaction with the active site of CYP24A1, potentially leading to a reduced rate of catabolism. This increased metabolic stability is a desirable feature in the design of vitamin D analogs, as it can prolong their biological half-life and enhance their therapeutic efficacy.

Indeed, several 19-nor-1,25(OH)₂D₃ analogs have been developed with the aim of creating compounds that are resistant to degradation. nih.gov For instance, the well-characterized 19-nor analog, Paricalcitol (B1678470) (19-nor-1,25-dihydroxyvitamin D₂), has demonstrated a different clinical profile compared to calcitriol, which may be partly attributable to differences in its catabolism. nih.gov Studies on other 19-nor compounds have also suggested a potential for reduced degradation by CYP24A1.

Comparative Metabolic Profiling of 19-nor-Alfacalcidol with Other Vitamin D Analogs

The therapeutic application of vitamin D analogs is largely influenced by their unique pharmacokinetic and metabolic profiles. mdpi.comnih.gov A comparative analysis of the metabolism of 19-nor-Alfacalcidol with other analogs such as Alfacalcidol, Calcitriol, and Paricalcitol reveals key differences that underlie their distinct biological activities.

Alfacalcidol vs. 19-nor-Alfacalcidol: The primary difference lies in the A-ring structure. While both require hepatic 25-hydroxylation for activation, the absence of the C-19 methylene group in 19-nor-Alfacalcidol is expected to influence its interaction with metabolic enzymes, potentially altering its rate of activation and degradation.

Calcitriol vs. 19-nor-Alfacalcidol (activated form): Calcitriol, the endogenous active form of vitamin D₃, is a direct ligand for the vitamin D receptor (VDR). The activated form of 19-nor-Alfacalcidol, 1α,25-dihydroxy-19-nor-vitamin D₃, also acts on the VDR. However, the structural difference in the A-ring can affect VDR binding affinity and the subsequent recruitment of co-regulatory proteins, leading to differential gene expression and biological responses. Furthermore, their susceptibility to CYP24A1-mediated catabolism may differ, impacting their duration of action.

Paricalcitol vs. 19-nor-Alfacalcidol: Paricalcitol is a 19-nor analog of vitamin D₂. Its pharmacokinetic profile is characterized by a terminal half-life of 5 to 10 hours in healthy individuals, which extends in patients undergoing dialysis. nih.gov As a prohormone, Doxercalciferol (1α-hydroxyvitamin D₂) requires hepatic metabolism to its active form, which has a longer half-life. nih.gov The metabolic profile of 19-nor-Alfacalcidol, a vitamin D₃ analog, is anticipated to differ from these vitamin D₂-derived compounds due to inherent differences in the side-chain structure that can influence enzymatic processing.

Table 2: Comparative Features of Selected Vitamin D Analogs

| Compound | Structural Class | Key Metabolic Step(s) | Known Catabolic Enzyme | Potential for Altered Metabolism vs. Calcitriol |

| Alfacalcidol | Vitamin D₃ analog | Hepatic 25-hydroxylation | CYP24A1 | Slower onset of action |

| Calcitriol | Endogenous Hormone | Already active | CYP24A1 | Baseline for comparison |

| Paricalcitol | 19-nor Vitamin D₂ analog | Already active | CYP24A1 | Altered VDR affinity and catabolism |

| 19-nor-Alfacalcidol | 19-nor Vitamin D₃ analog | Hepatic 25-hydroxylation | Presumed CYP24A1 | Potentially altered rates of activation and catabolism |

Molecular Mechanisms of Action of 19 nor Alfacalcidol

Interactions with the Vitamin D Receptor (VDR)

The interaction of 19-nor-Alfacalcidol with the VDR is a critical initiating step for its molecular actions. This interaction encompasses binding affinity, induction of conformational changes, and subsequent modulation of the receptor's transcriptional activity.

VDR Binding Affinity and Ligand-Dependent Conformational Changes

The binding affinity of 19-nor-Alfacalcidol and its derivatives to the VDR is a key determinant of their biological potency. The synthesis and analysis of various 19-nor analogs have provided insights into the structure-function relationships governing this interaction. For instance, modifications to the side-chain of 19-nor analogs can significantly impact VDR binding. One study on 19-nor-analogs with 20-cyclopropyl-modified side-chains revealed that certain modifications can result in a respectable binding affinity for the VDR nih.gov.

Furthermore, substitutions at the C2 position of the A-ring of 19-norvitamin D3 analogs also influence VDR binding. Research has shown that a 2α-(3-hydroxypropyl)-1α,25-dihydroxy-19-norvitamin D3 analog exhibited nearly the same potency in binding to the bovine thymus VDR as the natural hormone, 1α,25(OH)2D3. In contrast, its 2β-isomer had only a 3% affinity, highlighting the stereospecificity of this interaction nih.gov.

Upon binding, the ligand induces a conformational change in the VDR. This alteration is crucial for the subsequent steps in the signaling cascade, including the heterodimerization with the retinoid X receptor (RXR) and the recruitment of co-regulatory proteins. The structural flexibility of 1α,25(OH)2D3 and its analogs, including the 19-nor derivatives, allows for a range of potential ligand shapes, which may be a basis for the diverse biological responses they elicit nih.gov.

| Compound | Relative VDR Binding Affinity (%) | Reference |

| 1α,25(OH)2D3 (Calcitriol) | 100 | nih.gov |

| 2α-(3-hydroxypropyl)-1α,25-dihydroxy-19-norvitamin D3 | ~100 | nih.gov |

| 2β-(3-hydroxypropyl)-1α,25-dihydroxy-19-norvitamin D3 | 3 | nih.gov |

| Paricalcitol (B1678470) (19-nor-1α,25-dihydroxyvitamin D2) | Lower than calcitriol (B1668218) for intestinal and bone VDR | revistanefrologia.com |

Modulation of VDR Transcriptional Activity

Following ligand binding and conformational changes, the VDR-ligand complex acts as a transcription factor, modulating the expression of target genes. This genomic action is central to the physiological effects of vitamin D and its analogs nih.gov. The VDR/RXR heterodimer binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes, thereby regulating their transcription nih.gov.

Studies have demonstrated that 19-nor analogs can exhibit high transcriptional activity. For example, a 19-nor-analog with a 20-cyclopropyl modification, designated as NG, was found to have an EC50 of approximately 10 pM for transcriptional activity, indicating high potency nih.gov. The transcriptional activity of these analogs is cell-type specific and can be influenced by the specific array of co-regulatory proteins present in a given cell.

Differential Recruitment of Coactivators to the VDR Transcriptional Complex by 19-nor Analogs

The transcriptional activity of the VDR is not solely dependent on ligand binding but is also critically regulated by the recruitment of coactivator and corepressor proteins to the transcriptional complex. Different ligands can induce distinct VDR conformations, leading to the differential recruitment of these co-regulatory proteins. This differential recruitment is thought to be a key mechanism underlying the tissue-selective actions and diverse biological responses of various vitamin D analogs nih.gov.

Research on 1,25(OH)2D3 analogs has shown that modifications to the molecule can lead to the enhanced binding of specific coactivators to the transcriptional complex. For instance, 20S-analogs have been found to enhance the binding of certain coactivators relative to the natural hormone nih.gov. While direct studies on 19-nor-Alfacalcidol are limited in this specific context, it is plausible that the unique structure of 19-nor analogs also leads to a distinct pattern of coactivator recruitment, thereby contributing to their specific biological activities. For example, paricalcitol has been shown to be more active than calcitriol in inducing the heterodimerization of VDR with the glucocorticoid receptor interacting protein 1 (DRIP1) revistanefrologia.com.

Genomic and Non-Genomic Signaling Pathways Activated by 19-nor-Alfacalcidol

The actions of vitamin D compounds, including 19-nor-Alfacalcidol, are mediated through both genomic and non-genomic signaling pathways.

The genomic pathway involves the regulation of gene transcription as described above. This process is relatively slow, taking hours to days to manifest its effects, as it requires the synthesis of new mRNA and proteins nih.gov. The genomic actions of 1α,25(OH)2D3 are dependent on the VDR, and it is established that this hormone regulates a large number of genes nih.gov.

In contrast, non-genomic signaling pathways are characterized by rapid cellular responses that occur within seconds to minutes and are independent of gene transcription nih.govmdpi.com. These rapid responses are thought to be mediated by a membrane-associated VDR (mVDR) or a subpopulation of the nuclear VDR located in the cytoplasm nih.govmdpi.com. The structural flexibility of vitamin D analogs, including the 19-nor derivatives, has been proposed as a basis for these rapid, non-genomic biological responses nih.gov. These pathways can involve the activation of various intracellular signaling cascades, such as those involving protein kinase C and mitogen-activated protein kinases (MAPKs) mdpi.com.

Influence on Cellular Proliferation and Differentiation Mechanisms

A significant aspect of the biological activity of 19-nor-Alfacalcidol and its analogs is their ability to influence cellular proliferation and differentiation. These effects are particularly relevant in the context of cancer research, where uncontrolled proliferation and aberrant differentiation are hallmarks of malignancy.

19-nor-vitamin D3 compounds have been described as potent inhibitors of proliferation and inducers of differentiation nih.gov. For example, paricalcitol has been shown to inhibit the proliferation of human pancreatic cancer cells both in vitro and in vivo researchgate.net. In various cancer cell lines, including prostate and liver cancer, 19-nor analogs have demonstrated potent anti-proliferative and anti-invasive properties nih.gov. These effects are often mediated by the induction of cell cycle arrest and apoptosis nih.gov.

Induction of HL-60 Cell Differentiation by 19-nor Type Derivatives

The human promyelocytic leukemia cell line, HL-60, is a well-established model for studying the induction of myeloid differentiation. Several studies have demonstrated the potent ability of 19-nor vitamin D analogs to induce the differentiation of HL-60 cells.

Paricalcitol has been shown to induce the maturation of HL-60 cells, as evidenced by the increased expression of the differentiation surface antigen CD11b nih.govnih.gov. Furthermore, treatment with paricalcitol led to a marked increase in the ability of HL-60 cells to reduce nitroblue tetrazolium (NBT), a functional marker of mature myeloid cells nih.govnih.gov. The maturation of HL-60 cells induced by paricalcitol is similar to the effects observed with other 19-nor-vitamin D3 compounds nih.gov.

One study found that a 2α-(3-hydroxypropyl)-1α,25-dihydroxy-19-norvitamin D3 analog was approximately 36-fold more potent in inducing HL-60 cell differentiation than the natural hormone, 1α,25(OH)2D3 nih.gov. Interestingly, even a weaker VDR ligand, the corresponding 2β-isomer, showed a 6.7-fold higher potency in cell differentiation activity than 1α,25(OH)2D3, suggesting that VDR binding affinity alone does not always directly correlate with the potency of differentiation induction nih.gov. This discrepancy may be explained by differences in co-activator recruitment efficiency nih.gov.

| Compound | Effect on HL-60 Cells | Reference |

| Paricalcitol | Induces maturation, increases CD11b expression, increases NBT reduction | nih.govnih.gov |

| 2α-(3-hydroxypropyl)-1α,25-dihydroxy-19-norvitamin D3 | ~36-fold more potent in inducing differentiation than 1α,25(OH)2D3 | nih.gov |

| 2β-(3-hydroxypropyl)-1α,25-dihydroxy-19-norvitamin D3 | 6.7-fold more potent in inducing differentiation than 1α,25(OH)2D3 | nih.gov |

Regulation of Promyelocyte Differentiation

19-nor-Alfacalcidol, a synthetic analog of vitamin D, has been investigated for its effects on cellular differentiation, particularly in the context of hematopoietic cells. Research on related 19-nor-vitamin D2 analogs, such as paricalcitol, provides insights into the potential mechanisms by which 19-nor-Alfacalcidol may regulate the differentiation of promyelocytes, the precursors of granulocytes in the bone marrow.

Studies on human leukemic cell lines, such as HL-60 and U937, which are often used as models for promyelocytic leukemia, have demonstrated that paricalcitol can induce cellular maturation. This is evidenced by the increased expression of cell surface antigens characteristic of mature myeloid cells, such as CD11b and CD14. researchgate.net Furthermore, functional maturation has been observed, with paricalcitol-treated HL-60 cells showing an enhanced ability to reduce nitroblue tetrazolium (NBT), a hallmark of mature phagocytic cells. researchgate.net

The antiproliferative and pro-differentiating effects of these vitamin D analogs are often associated with the upregulation of cell cycle inhibitors. For instance, treatment with paricalcitol has been shown to increase the expression of p21 (Waf1/CIP1) and p27(Kip1), leading to cell cycle arrest in the G0/G1 phase and a decrease in the proportion of cells in the S phase. researchgate.netnih.gov This cell cycle regulation is a crucial component of the differentiation process, as it allows the cell to exit the proliferative cycle and commit to a specific lineage.

While the direct molecular interactions of 19-nor-Alfacalcidol in promyelocyte differentiation are still under investigation, the actions of similar analogs suggest a mechanism involving the vitamin D receptor (VDR). The binding of the vitamin D analog to the VDR leads to the transcriptional regulation of genes involved in cell cycle control and differentiation.

Mechanisms of Immunomodulation by 19-nor-Alfacalcidol and Analogs

19-nor-Alfacalcidol and other vitamin D analogs exhibit significant immunomodulatory properties, influencing both innate and adaptive immune responses. These effects are mediated through the widespread expression of the vitamin D receptor (VDR) in various immune cells, including T-cells, B-cells, macrophages, and dendritic cells. nih.gov

Modulation of Cytokine Expression (e.g., IL-1, IL-6, IL-10, IL-12, IFN-gamma, TGFβ-1, TNF-alpha)

Vitamin D analogs, including likely 19-nor-Alfacalcidol, play a crucial role in regulating the production of various cytokines, which are key signaling molecules in the immune system. This modulation helps to balance pro-inflammatory and anti-inflammatory responses.

Generally, vitamin D compounds are known to suppress the production of pro-inflammatory cytokines while enhancing the expression of anti-inflammatory cytokines. For instance, they can inhibit the synthesis of interleukin-1 (IL-1), interleukin-6 (IL-6), interferon-gamma (IFN-gamma), and tumor necrosis factor-alpha (TNF-alpha). nih.govyoutube.comyoutube.com Conversely, they have been shown to increase the production of anti-inflammatory cytokines like interleukin-10 (IL-10) and transforming growth factor-beta 1 (TGF-β1). researchgate.netnih.gov

A study on alfacalcidol (B1684505) demonstrated its ability to significantly increase the secretion of IL-10, an important anti-inflammatory cytokine, while decreasing the ratio of IL-6 to IL-10, indicating a shift towards an anti-inflammatory state. researchgate.net The regulation of these cytokines is critical in preventing excessive inflammation and maintaining immune homeostasis.

Table 1: Effects of Alfacalcidol on Cytokine Levels

| Cytokine | Effect of Alfacalcidol Treatment | Significance |

| IL-6 | No significant decrease | p=0.4 |

| IFN-gamma | Decrease | p=0.001 |

| IL-10 | Increase | p=0.005 |

| IL-6/IL-10 Ratio | Decrease | p=0.008 |

Data from a study on the effect of alfacalcidol on inflammatory cytokines. researchgate.net

Effects on T-Cell Subsets (e.g., Th1/Th2 Shift, CD4/CD8 Ratio, CD8+ CD28- Percentage)

19-nor-Alfacalcidol and its analogs can influence the differentiation and function of T-lymphocytes, which are central to adaptive immunity. One of the key immunomodulatory effects is the promotion of a shift from a pro-inflammatory Th1 phenotype to a more anti-inflammatory Th2 phenotype. nih.gov This is achieved, in part, by inhibiting the production of Th1-associated cytokines like IFN-gamma and IL-12.

Furthermore, studies on alfacalcidol have shown a direct impact on T-cell subset populations. Treatment with alfacalcidol has been observed to increase the CD4/CD8 ratio. researchgate.net A lower CD4/CD8 ratio is often associated with immunosenescence and chronic inflammation. nih.govresearchgate.net

Additionally, alfacalcidol has been shown to decrease the percentage of CD8+ CD28- T-cells. researchgate.net The loss of the CD28 co-stimulatory molecule on CD8+ T-cells is a marker of cellular senescence and is associated with a decline in immune function. By reducing this population, vitamin D analogs may help to improve cellular immunity.

Table 2: Effects of Alfacalcidol on T-Cell Subsets

| T-Cell Subset | Effect of Alfacalcidol Treatment | Significance |

| CD4/CD8 Ratio | Increased from 2.68 to 3.2 | p=0.001 |

| CD8+ CD28- Percentage | Decreased from 5.1% to 2.5% | p<0.001 |

Data from a randomized controlled trial on the effect of alfacalcidol on T-cell subsets. researchgate.net

Impact on Macrophage Activity and Function

Macrophages, key cells of the innate immune system, are also significantly influenced by vitamin D analogs. These compounds can modulate macrophage polarization, generally promoting a shift from a pro-inflammatory M1 phenotype to an anti-inflammatory and tissue-reparative M2 phenotype. springermedizin.de This is achieved by regulating the expression of surface markers and the production of cytokines.

Vitamin D analogs can enhance the expression of M2-associated surface markers such as CD206 and CD163 while downregulating M1 markers like CD86. springermedizin.de In terms of function, they can suppress the production of pro-inflammatory mediators by macrophages, including TNF-alpha and IL-6, while promoting the secretion of anti-inflammatory cytokines like IL-10. springermedizin.denih.gov This modulation of macrophage activity is crucial for resolving inflammation and promoting tissue healing.

Regulation of Parathyroid Hormone (PTH) Synthesis and Secretion by 19-nor-Alfacalcidol

A primary therapeutic application of 19-nor-Alfacalcidol and related compounds is the management of secondary hyperparathyroidism, a condition characterized by elevated levels of parathyroid hormone (PTH). These analogs effectively suppress the synthesis and secretion of PTH from the parathyroid glands. nih.gov

The regulation of PTH is a complex process involving serum calcium levels, phosphorus, and vitamin D metabolites. nih.gov PTH secretion is rapidly regulated by the calcium-sensing receptor (CaSR) on parathyroid cells. nih.govresearcher.life In states of low calcium, PTH is released. Vitamin D analogs like 19-nor-Alfacalcidol exert their effects through a more direct genomic mechanism.

Upon binding to the VDR within parathyroid cells, 19-nor-Alfacalcidol forms a complex that interacts with vitamin D response elements (VDREs) on the PTH gene, leading to the repression of PTH gene transcription. nih.govresearcher.life This results in a decrease in the synthesis of new PTH. Additionally, vitamin D analogs can indirectly influence PTH secretion by increasing the expression of the CaSR, thereby making the parathyroid glands more sensitive to circulating calcium levels. nih.govresearcher.life

Mechanisms of Parathyroid Cell Proliferation Inhibition

In chronic conditions like secondary hyperparathyroidism, the parathyroid glands often undergo hyperplasia, or an increase in the number of cells. 19-nor-Alfacalcidol and other vitamin D analogs can inhibit this parathyroid cell proliferation.

One of the key mechanisms is the upregulation of cell cycle inhibitors. Research has shown that vitamin D compounds can increase the expression of p21, a protein that halts the cell cycle, thereby preventing cellular proliferation. frontiersin.org Furthermore, these analogs can downregulate the expression of growth-promoting factors such as the epidermal growth factor receptor (EGFR) and transforming growth factor-alpha (TGF-α), both of which are implicated in parathyroid gland growth. mdpi.com

By both suppressing PTH production and inhibiting the proliferation of parathyroid cells, 19-nor-Alfacalcidol plays a crucial role in managing secondary hyperparathyroidism.

Effects on Calcium and Phosphate (B84403) Homeostasis at the Cellular and Organ System Level

19-nor-Alfacalcidol, a synthetic analog of vitamin D, plays a significant role in the regulation of calcium and phosphate balance. patsnap.com Its actions are mediated through its active form, 19-nor-1,25-dihydroxyvitamin D2 (Paricalcitol), which binds to the vitamin D receptor (VDR) in various target tissues, including the intestines, kidneys, and bone. patsnap.comdrugbank.com This binding initiates a cascade of genomic responses that modulate the expression of genes involved in mineral transport and metabolism. patsnap.com

19-nor-Alfacalcidol enhances the absorption of calcium and phosphate from the intestine, although it is less potent in this action compared to the endogenous active vitamin D, calcitriol. nih.gov The mechanism involves the VDR-mediated upregulation of specific proteins that facilitate the transport of these minerals across the intestinal epithelium. patsnap.comnih.gov

Key molecular components in this process include:

Transient Receptor Potential Vanilloid type 6 (TRPV6): An epithelial calcium channel on the luminal membrane of enterocytes that mediates the initial entry of calcium into the cell.

Calbindin-D9k: An intracellular calcium-binding protein that shuttles calcium across the cytoplasm of the enterocyte, buffering intracellular calcium levels. nih.gov

Plasma Membrane Ca2+-ATPase (PMCA1b): A calcium pump located on the basolateral membrane that actively extrudes calcium from the cell into the bloodstream. nih.gov

Research in rat models has shown that 19-nor-1,25-dihydroxyvitamin D2 is less potent than 1,25-dihydroxyvitamin D3 in stimulating the gene expression of these transport proteins. nih.gov This reduced potency in the intestine contributes to the lower calcemic and phosphatemic activity of 19-nor-Alfacalcidol compared to calcitriol. nih.gov

Table 1: Comparative Effect of 19-nor-1,25(OH)2D2 and 1,25(OH)2D3 on Intestinal Calcium Absorption in Rats

| Treatment Group (per day) | Fractional Calcium Absorption (%) |

| Vehicle | 16.5% +/- 7.8% |

| 10 ng 1,25(OH)2D3 | 27.5% +/- 7.2% |

| 10 ng 19-nor-1,25(OH)2D2 | 21.6% +/- 3.9% |

| 50 ng 19-nor-1,25(OH)2D2 | 26.2% +/- 5.5% |

| 100 ng 19-nor-1,25(OH)2D2 | 27.4% +/- 5.1% |

| Data sourced from studies on normal rats, demonstrating that a 10-fold higher dose of 19-nor-1,25(OH)2D2 is required to achieve comparable stimulation of calcium transport to 1,25(OH)2D3. nih.gov |

Active vitamin D analogs like Alfacalcidol promote the renal reabsorption of calcium, thereby reducing its excretion in the urine. patsnap.com This process occurs primarily in the distal convoluted tubule of the nephron and is mediated by the transcellular transport of calcium. escholarship.org

The molecular machinery involved is similar to that in the intestine and includes:

TRPV5: A highly calcium-selective channel on the apical membrane of distal tubule cells that mediates calcium entry. escholarship.org

Calbindin-D28k: An intracellular calcium-binding protein that facilitates the diffusion of calcium to the basolateral membrane. escholarship.org

Sodium-Calcium Exchanger (NCX1) and Plasma Membrane Ca2+-ATPase (PMCA1b): These transporters are located on the basolateral membrane and are responsible for extruding calcium from the cell back into the circulation. escholarship.org

By binding to the VDR in kidney cells, 19-nor-Alfacalcidol is understood to upregulate the expression of these proteins, enhancing the kidney's capacity to reclaim filtered calcium and maintain calcium homeostasis. patsnap.com

19-nor-Alfacalcidol and its parent compound, Alfacalcidol, exert significant effects on bone remodeling. Studies have shown that these compounds can suppress bone resorption while maintaining or stimulating bone formation. nih.govnih.gov This "supercoupling" effect is distinct from other therapies that suppress both resorption and formation.

Table 2: Effect of Alfacalcidol on Histological Bone Disease in Patients with Mild Renal Failure

| Patient Group | Resolution of Abnormal Bone Histology |

| Alfacalcidol Treated | 23 of 55 patients (42%) |

| Placebo Control | 2 of 53 patients (4%) |

| Data from a two-year, double-blind, placebo-controlled study showing a significant improvement (P < 0.001) in bone histology in the Alfacalcidol group. nih.govnih.gov |

Interaction with the Renin-Angiotensin System at a Molecular Level

Beyond its role in mineral metabolism, 19-nor-Alfacalcidol interacts directly with the renin-angiotensin system (RAS), a critical regulator of blood pressure and fluid balance. nih.govmiami.edu Vitamin D analogs act as negative regulators of the RAS. tottori-u.ac.jp The active form of 19-nor-Alfacalcidol, Paricalcitol, has been shown to suppress the expression of key RAS components within the kidney. nih.govmiami.edu

The molecular mechanism for this suppression is mediated by the VDR. nih.gov 1,25-dihydroxyvitamin D3 has been found to suppress renin gene transcription by blocking the activity of the cyclic AMP response element (CRE) in the renin gene's promoter region. fiu.edumdpi.com This action prevents the transcription of the renin gene, thereby reducing the production of renin, the rate-limiting enzyme in the RAS cascade. nih.govfiu.edu

Studies in a rat model of chronic renal failure demonstrated that Paricalcitol treatment significantly decreased the mRNA and protein expression of several RAS components in the kidney. miami.edu This downregulation of the renal RAS is believed to contribute to the renoprotective effects observed with VDR activators. nih.govmiami.edu

Table 3: Effect of Paricalcitol (19-nor-1,25(OH)2D2) on Renal Renin-Angiotensin System Gene Expression

| Gene | Effect of Paricalcitol Treatment |

| Angiotensinogen mRNA | Decreased by 30-50% |

| Renin mRNA | Decreased by 30-50% |

| Renin Receptor mRNA | Decreased by 30-50% |

| Renin Protein | Significantly decreased |

| Angiotensin II Type 1 Receptor (AT1R) Protein | Significantly decreased |

| Findings from a study in rats with chronic renal failure, showing significant downregulation of RAS components in the kidney following Paricalcitol administration. miami.edu |

Structure Activity Relationship Sar Studies of 19 nor Alfacalcidol and Its Analogs

Impact of 19-nor Modification on VDR Binding and Biological Activity

The removal of the C19-methylene group is a foundational modification in creating analogs with selective biological activities. nih.govmdpi.com This structural change to the A-ring of the vitamin D molecule directly influences its interaction with the vitamin D receptor (VDR) and its subsequent biological actions.

Research indicates that the 19-nor modification generally leads to a reduction in binding affinity for the VDR. For instance, 19-nor-1α,25(OH)₂D₃ exhibits a VDR binding affinity that is approximately five times lower than that of its natural counterpart, Calcitriol (B1668218). nih.gov Other studies have quantified this decrease, reporting the binding affinity of 19-nor-1α,25(OH)₂D₃ to be only 17-30% of that of Calcitriol for porcine and calf thymus VDR, respectively. jst.go.jp This reduced affinity is attributed to the loss of a hydrophobic interaction between the C19-exomethylene group and the VDR's ligand-binding domain. jst.go.jp

Despite the decreased VDR affinity, 19-nor analogs demonstrate a remarkable and therapeutically desirable dissociation of effects. They have been consistently shown to retain potent activity in inducing cellular differentiation and inhibiting cell proliferation, comparable to Calcitriol, while exhibiting significantly suppressed hypercalcemic activity. nih.govresearchgate.netnih.gov For example, the analog 19-nor-1α,25(OH)₂D₂ (Paricalcitol) shows antiproliferative effects on various cancer cell lines that are indistinguishable from those of Calcitriol, but with a significantly lower risk of causing hypercalcemia. nih.govresearchgate.net This separation of activities suggests that the 19-nor structure alters the ligand-VDR complex in a way that preferentially triggers antiproliferative signaling pathways over those that regulate calcium metabolism.

Effects of Substituents at the C2 Position on Stereoselectivity and Biological Activity in 19-nor Derivatives

Introducing substituents at the C2 position of the A-ring in 19-nor vitamin D analogs has proven to be a highly effective strategy for modulating their biological profiles. nih.gov The stereochemistry (α or β orientation) and the nature of the substituent profoundly impact VDR binding and cellular activity. mdpi.comnih.gov

SAR studies have shown that the steric size of the C2 substituent can influence the stereoselectivity of the coupling reaction during synthesis, with smaller substituents favoring the C2β product and larger ones generating the C2α product. mdpi.com This stereochemical outcome is critical, as the orientation of the substituent alters the positioning of the crucial 1α-hydroxyl group, thereby changing the molecule's interaction with the VDR. nih.gov

Different C2 substituents confer distinct biological properties:

Alkoxy Groups: The introduction of small alkoxy groups can have a substantial impact. A 19-nor derivative with a methoxy substituent at the C2α position (C2α-7a) was found to be 26-fold more potent in inducing HL-60 cell differentiation than Calcitriol, with an ED₅₀ value of 0.38 nM. doaj.orgresearchgate.netmdpi.comnih.gov In contrast, the corresponding C2β-methoxy analog did not show significant activity. mdpi.com

Hydroxypropyl Groups: Substitution with a 3-hydroxypropyl group at either the 2α or 2β position has yielded some of the most potent antiproliferative analogs. nih.govnih.gov Specifically, 19-nor-2α-(3-hydroxypropyl)-1α,25(OH)₂D₃ (MART-10) and its 2β epimer (MART-11) were found to be approximately 500- to 1000-fold more active than Calcitriol in inhibiting the proliferation of prostate cells. nih.govnih.gov The 2α analog (MART-10) showed VDR binding affinity comparable to the natural hormone, while its 2β counterpart had a much lower affinity, yet both were exceptionally potent, suggesting different mechanisms of action or downstream signaling amplification. researchgate.net

Methyl and Hydroxymethyl Groups: An α-methyl-substituted 19-nor derivative was found to have strong VDR-binding and HL-60 cell differentiation-inducing activities. mdpi.com In comparison, a 2α-hydroxyl group at the same position resulted in a compound with VDR binding affinity about one-fifth of Calcitriol's, but with comparable cell differentiation activity. mdpi.com

| Compound | C2 Substituent | Relative VDR Affinity (%)¹ | Relative Antiproliferative Potency² | Relative Cell Differentiation Potency³ |

|---|---|---|---|---|

| Calcitriol (Reference) | None (19-CH₂) | 100 | 1x | 1x |

| 19-nor-2α-(3-hydroxypropyl)-1α,25(OH)₂D₃ (MART-10) | α-(3-hydroxypropyl) | ~100 | ~500-1000x | ~36x |

| 19-nor-2β-(3-hydroxypropyl)-1α,25(OH)₂D₃ (MART-11) | β-(3-hydroxypropyl) | ~3 | ~500-1000x | ~6.7x |

| C2α-methoxy-19-nor-1α,25(OH)₂D₃ | α-methoxy | Data not specified | Data not specified | ~26x |

| C2α-hydroxy-19-nor-1α,25(OH)₂D₃ | α-hydroxy | ~20 | Data not specified | ~1x |

¹ Relative to Calcitriol. Data sourced from multiple studies for comparison. mdpi.comresearchgate.net ² Potency in inhibiting proliferation of prostate cells, relative to Calcitriol. nih.gov ³ Potency in inducing differentiation of HL-60 cells, relative to Calcitriol. mdpi.comresearchgate.net

Side Chain Modifications and their Influence on 19-nor-Alfacalcidol Activity

Modifications to the aliphatic side chain of 19-nor vitamin D analogs offer another avenue to fine-tune biological activity. The side chain plays a crucial role in anchoring the ligand within the VDR's ligand-binding pocket, and alterations can enhance stability, increase potency, and further differentiate biological effects. nih.gov

Key side chain modifications include:

Elongation and Branching: Extending the side chain, for example by creating 26,27-dihomo or 26,27-dimethylene analogs, has been shown to produce compounds that are significantly more potent than Calcitriol in causing cell differentiation (12 to 150 times more potent) while being only slightly less active in VDR binding. nih.gov

Introduction of Rigid Groups: Incorporating rigid structures like a cyclopropyl group at C20 can lead to analogs with respectable VDR binding affinity and high transcriptional activity while maintaining low calcemic potential. nih.gov The addition of a second lateral side chain at C-20 can form several additional interactions with the VDR, increasing the size of the ligand-binding pocket and resulting in higher stabilization of the VDR's active conformation. semanticscholar.org

Fluorination: The introduction of fluorine atoms into the side chain can also modulate activity, often enhancing stability and potency. For example, an analog with a 20,21-methylene-23-yne-26,27-F₆-19-nor side chain demonstrated high transcriptional activity with low induction of hypercalcemia. nih.gov

Preclinical Research Models for 19 nor Alfacalcidol Investigation

In Vitro Cell Culture Models

In vitro cell culture models are fundamental tools in the preclinical investigation of therapeutic compounds, providing a controlled environment to elucidate specific cellular and molecular mechanisms of action. For 19-nor-Alfacalcidol, a synthetic analog of the active form of vitamin D, various cell-based assays have been instrumental in characterizing its potential therapeutic effects across different disease contexts.

Leukemia Cell Lines (e.g., HL-60) for Differentiation Studies

The human promyelocytic leukemia cell line, HL-60, is a well-established model for studying the differentiation of myeloid cells. Research has demonstrated that vitamin D analogs can induce these leukemia cells to differentiate into more mature, non-proliferating cell types, offering a potential therapeutic strategy for certain cancers.

Studies on 19-nor-1α,25-dihydroxyvitamin D2 (Paricalcitol), a compound closely related to 19-nor-Alfacalcidol, have shown significant effects on HL-60 cells. Paricalcitol (B1678470) has been observed to inhibit the clonal proliferation of HL-60 cells and induce their maturation. nih.govoup.com This differentiation is characterized by changes in cell morphology to a more monocyte/macrophage-like appearance and the increased expression of cell surface markers of maturation, such as CD11b and CD14. nih.govoup.com Specifically, treatment with Paricalcitol led to a dose-dependent inhibition of colony formation and induced cell cycle arrest. oup.com Furthermore, it was found to trigger apoptosis, or programmed cell death, in HL-60 cells. nih.gov These findings suggest that 19-nor-Alfacalcidol and similar analogs may exert anti-leukemic effects by promoting the differentiation and inhibiting the uncontrolled growth of leukemia cells.

Effects of a 19-nor-Vitamin D Analog (Paricalcitol) on HL-60 Leukemia Cells

| Parameter | Observed Effect | Reference |

|---|---|---|

| Clonal Proliferation | Inhibited | nih.govoup.com |

| Cellular Differentiation | Induced (monocyte/macrophage-like) | oup.com |

| CD11b Expression | Increased | nih.gov |

| CD14 Expression | Increased | oup.com |

| Cell Cycle | Arrested | oup.com |

| Apoptosis | Induced | nih.gov |

Osteoblastic Cell Culture Systems for Collagen Synthesis and Cross-Linking

Osteoblasts are the cells responsible for bone formation, a key aspect of which is the synthesis and organization of the collagen matrix. Vitamin D and its analogs are known to play a crucial role in bone metabolism. Osteoblastic cell culture systems are therefore vital for investigating the direct effects of compounds like 19-nor-Alfacalcidol on bone-forming cells.

Research on Alfacalcidol (B1684505), a precursor to the active form of vitamin D, has shown that it stimulates osteoblast proliferation and differentiation. fenixpharma.it This includes the increased synthesis of type I collagen, the primary organic component of the bone matrix. fenixpharma.it The proper formation and maturation of bone depend not only on the quantity of collagen but also on its quality, which is determined by post-translational modifications such as cross-linking. nih.gov These cross-links provide bone with its essential tensile strength and stability. While direct studies on 19-nor-Alfacalcidol are limited in this specific context, the known effects of related vitamin D compounds suggest a potential role in enhancing collagen synthesis and maturation in osteoblasts, thereby contributing to improved bone quality. fenixpharma.itnih.gov

Neuroblastoma Cell Lines for Aβ Level Modulation Studies

Neuroblastoma cell lines are frequently used in research related to neurodegenerative diseases, such as Alzheimer's disease, which is characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. Investigating compounds that can modulate Aβ levels is a key area of research for potential therapeutic interventions.

A systematic investigation into the effects of various vitamin D analogs on mechanisms relevant to Alzheimer's disease has revealed that these compounds can influence Aβ homeostasis. nih.gov In neuroblastoma cells, both vitamin D2 and D3 analogs, including the 19-nor analog Paricalcitol, have been shown to decrease the production of Aβ. nih.gov These effects are mediated by influencing the activity of enzymes responsible for Aβ production, namely BACE1 and γ-secretase. nih.gov The study found that treatment with vitamin D analogs, such as Alfacalcidol and Paricalcitol, significantly reduced total Aβ levels in these cells. nih.gov Furthermore, these compounds were also found to increase the degradation of Aβ, in part by elevating the activity of neprilysin, an Aβ-degrading enzyme. nih.gov These findings indicate that 19-nor-Alfacalcidol could have a protective role in the context of Alzheimer's disease by modulating the production and clearance of Aβ.

In Vivo Animal Models

In vivo animal models are indispensable for evaluating the systemic effects, efficacy, and safety of a drug candidate in a living organism. These models allow for the study of complex physiological and pathological processes that cannot be replicated in vitro.

Ovariectomized Rat Models for Bone Quality and Collagen Analysis

The ovariectomized (OVX) rat is a widely accepted animal model for postmenopausal osteoporosis. The removal of the ovaries induces estrogen deficiency, leading to bone loss and a deterioration of bone microarchitecture, closely mimicking the condition in postmenopausal women.

Studies using the OVX rat model have demonstrated the beneficial effects of Alfacalcidol on bone quality. In these models, Alfacalcidol treatment has been shown to improve bone strength in a dose-dependent manner. nih.gov A key finding is the positive impact on the bone's collagen matrix. In untreated OVX rats, the collagen matrix appears immature and poorly organized. nih.govoup.com However, treatment with Alfacalcidol improves the maturity and organization of the collagen matrix. nih.govoup.com Biochemical analyses have revealed that while the content of collagen and pyridinoline cross-links are decreased in OVX rats, Alfacalcidol treatment increases these to levels comparable to that of healthy controls. nih.govoup.com This is associated with an increased expression of lysyl oxidase, an enzyme crucial for initiating collagen cross-linking. nih.govoup.com These results strongly suggest that Alfacalcidol not only increases the amount of collagen but also enhances its maturation and cross-linking, thereby contributing to improved bone quality. nih.gov

Effects of Alfacalcidol in Ovariectomized Rat Models

| Parameter | Effect of Ovariectomy (OVX) | Effect of Alfacalcidol Treatment | Reference |

|---|---|---|---|

| Bone Strength | Decreased | Increased (dose-dependent) | nih.gov |

| Collagen Matrix Organization | Immature and poorly organized | Improved maturity and organization | nih.govoup.com |

| Collagen Content | Decreased | Increased to control levels | nih.govoup.com |

| Pyridinoline Cross-links | Decreased | Increased to control levels | nih.govoup.com |

| Lysyl Oxidase Expression | - | Increased compared to OVX | nih.govoup.com |

Animal Models of Autoimmune Diseases for Immunomodulatory Effects

Animal models that mimic human autoimmune diseases are crucial for understanding disease pathogenesis and for testing the efficacy of potential immunomodulatory therapies.

Experimental Autoimmune Encephalomyelitis (EAE): EAE is the most commonly used animal model for multiple sclerosis. Studies have shown that the active form of vitamin D, 1,25-dihydroxyvitamin D3, can effectively suppress the clinical signs of EAE. nih.gov This therapeutic effect is associated with a reduction in inflammation and demyelination in the central nervous system. nih.gov The treatment leads to a decrease in the production of pro-inflammatory cytokines such as IFN-γ and IL-17A, while increasing the levels of anti-inflammatory cytokines like IL-10. nih.gov A comparison between vitamin D3 and the 19-nor analog Paricalcitol in the EAE model suggested that vitamin D3 had a more pronounced downmodulatory effect on the disease's severity. nih.gov

Rheumatoid Arthritis (RA): Animal models of RA, such as collagen-induced arthritis, are used to study the inflammatory processes that lead to joint destruction. Vitamin D analogs, including Alfacalcidol, are being investigated for their potential therapeutic value as immunomodulatory agents in RA. nih.gov Due to its immunomodulating properties, Alfacalcidol is considered a potential option in managing bone loss associated with chronic inflammatory diseases like RA. fenixpharma.it

Systemic Lupus Erythematosus (SLE): Animal models are also employed to study SLE, a complex autoimmune disease. While research has explored hormonal manipulation of the immune response in SLE models, specific studies on the direct effects of 19-nor-Alfacalcidol in these models are less common. nih.gov

Animal Models of Chronic Kidney Disease (CKD) for Mineral Metabolism and Parathyroid Gland Studies

Animal models of Chronic Kidney Disease (CKD) are crucial for investigating the therapeutic potential of compounds like 19-nor-Alfacalcidol and its analogs in managing disturbances in mineral metabolism, a hallmark of CKD-Mineral and Bone Disorder (CKD-MBD). These models allow for the detailed study of the effects of these compounds on key parameters such as parathyroid hormone (PTH), serum calcium, and serum phosphorus.

One of the most utilized preclinical models to simulate human CKD is the 5/6 nephrectomy model in rats. This surgical procedure reduces the renal mass, leading to a progressive decline in kidney function that mimics the pathophysiology of CKD in humans. This model is instrumental in evaluating the efficacy of vitamin D analogs in controlling secondary hyperparathyroidism, a common complication of CKD.

Research involving a 19-nor-Alfacalcidol analog, 2-methylene-19-nor-(20S)-1α,25-dihydroxyvitamin D3 (2MD), in the rat 5/6-nephrectomy model of renal failure has demonstrated its potential to modulate mineral metabolism effectively. karger.comresearchgate.net In these uremic animal models, daily oral administration of 2MD resulted in a significant, dose-dependent suppression of serum PTH levels. karger.com Notably, this reduction in PTH was achieved without concurrently elevating serum calcium or serum phosphorus concentrations, a critical consideration in the management of CKD-MBD. karger.comresearchgate.net

Detailed findings from these preclinical studies indicate that even at low daily oral doses, such as 1 ng/kg, 2MD was capable of suppressing serum PTH by at least 35% over an 8-week period without altering serum calcium and phosphorus levels. karger.com A higher daily dose of 2.5 ng/kg resulted in a dramatic suppression of PTH, again with no significant changes in serum calcium or phosphorus. karger.comresearchgate.net These findings highlight the selective action of this 19-nor-Alfacalcidol analog on the parathyroid gland.

The table below summarizes the key findings from preclinical investigations of the 19-nor-Alfacalcidol analog (2MD) in a rat model of chronic kidney disease.

| Compound | Animal Model | Key Findings on Mineral Metabolism and Parathyroid Gland |

| 2-methylene-19-nor-(20S)-1α,25-dihydroxyvitamin D3 (2MD) | Rat 5/6-nephrectomy model of renal failure | - Dose-dependent suppression of serum parathyroid hormone (PTH). - No significant change in serum calcium levels. - No significant change in serum phosphorus levels. |

These preclinical data underscore the therapeutic promise of 19-nor-Alfacalcidol analogs in the management of secondary hyperparathyroidism in the context of chronic kidney disease, warranting further investigation into their clinical utility.

Analytical Methodologies for 19 nor Alfacalcidol Research

Liquid Chromatography-Mass Spectrometry (LC-MS) for Quantification and Metabolite Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone technique for the analysis of 19-nor-Alfacalcidol, particularly in complex biological matrices. Its high sensitivity and selectivity make it ideal for quantifying low concentrations of the compound and identifying its metabolites. nih.govnih.gov The application of LC-MS faces challenges due to the low ionization efficiency of alfacalcidol (B1684505) and its analogues with standard electrospray ionization (ESI) or atmospheric-pressure chemical ionization (APCI) sources. researchgate.netsemanticscholar.org

LC-MS methods are frequently used to determine the content of alfacalcidol in human or rat plasma. semanticscholar.org Vitamin D metabolite profiling using LC-MS/MS allows for the simultaneous assay of multiple related compounds. nih.gov For instance, in the analysis of alfacalcidol, Multiple Reaction Monitoring (MRM) mode is utilized to track specific ion pairs, enhancing quantitative accuracy. The ion pair for the derivatized form of alfacalcidol, alfacalcidol-PTAD, has been identified as 576.4⟶314.1. semanticscholar.org

Table 1: LC-MS/MS Parameters for Alfacalcidol Analysis

| Parameter | Value |

| Ionization Mode | ESI or APCI |

| MS Mode | Multiple Reaction Monitoring (MRM) |

| Alfacalcidol Ion Transition | 401.3 ⟶ 383.3 |

| Alfacalcidol-PTAD Ion Transition | 576.4 ⟶ 314.1 |

| VD3-PTAD (Internal Standard) Ion Transition | 560.0 ⟶ 298.1 |

This table presents typical mass spectrometry parameters used for the quantification of alfacalcidol and its PTAD derivative, including the internal standard.

To overcome the poor ionization efficiency and low UV absorbance of vitamin D analogues like 19-nor-Alfacalcidol, chemical derivatization is a widely adopted strategy. xjtu.edu.cn This process modifies the analyte to improve its chromatographic behavior and, more importantly, its detectability by mass spectrometry or UV detectors. nih.gov

A common class of derivatizing agents are the Cookson-type reagents, such as 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD). researchgate.netsemanticscholar.org PTAD reacts with the conjugated diene system of alfacalcidol, significantly enhancing its ionization efficiency. semanticscholar.org This derivatization can lead to a substantial improvement in detection limits; for example, the limit of detection (LOD) for alfacalcidol was improved 100-fold (from 1 µg/mL to 0.01 µg/mL) after derivatization with PTAD. researchgate.netsemanticscholar.org The reaction is typically performed at room temperature and can be completed within 40 minutes. semanticscholar.org

Other derivatization reagents, such as those of the rhodamine type, can also be employed. Rhodamine derivatives are known to have high ionization efficiency in ESI positive ion mode, leading to a clear signal improvement in LC-MS analysis. nih.gov

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Related Substances

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of 19-nor-Alfacalcidol and identifying related substances or impurities in bulk drug substances and final products. semanticscholar.orgijbpas.com HPLC methods are established to ensure the separation of the main compound from potential degradation products or synthesis-related impurities. nifdc.org.cn

A typical HPLC method for alfacalcidol and its related substances employs a C18 column with a gradient elution system. nifdc.org.cn For example, a Waters XBridge C18 column (250 mm × 4.6 mm, 5 μm) can be used with a mobile phase consisting of acetonitrile, water, and ammonia. nifdc.org.cn Detection is commonly performed using a UV detector set at 265 nm, which is the absorption maximum for alfacalcidol. nifdc.org.cnscribd.com Such methods are capable of separating alfacalcidol from its known impurities, with separation degrees between peaks often being higher than 1.5. google.com

Table 2: Example HPLC Method Parameters for Alfacalcidol

| Parameter | Specification |

| Column | Waters XBridge C18 (250 mm × 4.6 mm, 5 μm) |

| Mobile Phase A | Acetonitrile-water-ammonia (80:20:0.1) |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 265 nm |

This table outlines a set of HPLC conditions that have been successfully used for the analysis of alfacalcidol and its related substances. nifdc.org.cn

Spectrophotometric Methods in 19-nor-Alfacalcidol Research

Spectrophotometric methods, particularly UV-Vis spectrophotometry, offer a simpler and more economical approach for the quantification of 19-nor-Alfacalcidol in bulk form and pharmaceutical preparations. researchgate.net This technique is based on the principle of Beer's law, which relates the absorbance of a substance to its concentration in a solution. scribd.com

For alfacalcidol, the maximum absorption (λ max) is observed at 264 nm or 265 nm in a solvent like methanol. scribd.comresearchgate.net A developed spectrophotometric method for alfacalcidol demonstrated linearity in the concentration range of 0.1-10 µg/mL with a high correlation coefficient (R²) of 0.999. scribd.comresearchgate.net These methods are valued for their simplicity, speed, and cost-effectiveness, making them suitable for routine quality control analysis. researchgate.net

Table 3: Performance Characteristics of a UV Spectrophotometric Method for Alfacalcidol

| Validation Parameter | Result |

| Linearity Range | 0.1-10 µg/mL |

| Correlation Coefficient (R²) | 0.999 |

| Limit of Detection (LOD) | 0.09623 µg/mL |

| Limit of Quantification (LOQ) | 0.29161 µg/mL |

| Percent Recovery | 99.69% to 100.11% |

This table summarizes the key validation parameters for a UV spectrophotometric method, demonstrating its suitability for quantifying alfacalcidol. scribd.comresearchgate.net

Method Validation and Optimization in Research Settings

The validation of analytical methods is a critical process that demonstrates that a procedure is suitable for its intended purpose. biopharminternational.comashdin.com For 19-nor-Alfacalcidol research, any analytical method developed must be validated according to guidelines from regulatory bodies like the International Conference on Harmonisation (ICH). researchgate.net

Validation involves evaluating several key parameters to ensure the reliability and accuracy of the results. ashdin.com These parameters include:

Accuracy : The closeness of the test results to the true value. For alfacalcidol, accuracy is often assessed through recovery studies, with results typically expected to be within 95.0-105.0%. scribd.com

Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is usually expressed as the relative standard deviation (RSD) for a series of measurements, with values less than 2% being desirable. scribd.comresearchgate.net Precision is assessed at different levels, including repeatability (intraday) and intermediate precision (interday). researchgate.net For a validated LC-MS method for alfacalcidol, the interday and intraday reproducibility were reported as 3.3% and 7.9%, respectively. researchgate.net

Specificity : The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. ashdin.com

Linearity : The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. researchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ) : The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy. researchgate.net

Robustness : A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage. ashdin.com

Method optimization is an integral part of development, aiming to find the best operating conditions for a separation and analysis. sigmaaldrich.com This involves adjusting parameters like mobile phase composition, column type, temperature, and flow rate to achieve the desired resolution, sensitivity, and analysis time. sigmaaldrich.com

Future Directions and Emerging Research Avenues for 19 nor Alfacalcidol

Exploration of Novel 19-nor-Alfacalcidol Derivatives with Enhanced Target Selectivity

A primary goal in the development of vitamin D analogs is the dissociation of therapeutic benefits, such as anti-proliferative and pro-differentiating effects, from the calcemic side effects that can limit their use. mdpi.comnih.gov The synthesis of novel 19-nor-Alfacalcidol derivatives is a key strategy to achieve this. Researchers are actively exploring modifications to the A-ring and the side chain of the 19-nor-1,25(OH)2D3 molecule to create analogs with improved target selectivity. nih.gov

One approach involves the introduction of different substituents at various positions on the molecule. For example, the synthesis of analogs with modifications at the C-2 position has been a focus of interest. mdpi.com The introduction of an α-methyl substituent has been shown to result in strong Vitamin D Receptor (VDR) binding and potent cell differentiation-inducing activities. mdpi.com Similarly, other modifications, such as the introduction of an α-methoxy group, have also demonstrated significant cell differentiation-inducing activity. mdpi.com

Another area of exploration is the modification of the side-chain. The synthesis of 19-nor analogs with a novel 20-cyclopropyl functionality has been described. nih.gov One such analog, 20,21-methylene-23-yne-26,27-F(6)-19-nor-1alpha,25(OH)(2)D(3), has shown respectable binding affinity for the VDR and high transcriptional activity while exhibiting low induction of hypercalcemia in vivo. nih.gov

The table below summarizes some examples of novel 19-nor-Alfacalcidol derivatives and their reported biological activities.

| Derivative | Modification | Reported Biological Activity |

| 2α-methyl-19-nor-1,25(OH)2D3 | α-methyl substituent at C-2 | Strong VDR-binding and potent HL-60 cell differentiation-inducing activities. mdpi.com |

| 2α-methoxy-19-nor-1,25(OH)2D3 | α-methoxy substituent at C-2 | Potent cell differentiation-inducing activity. mdpi.com |

| 20,21-methylene-23-yne-26,27-F(6)-19-nor-1alpha,25(OH)(2)D(3) | 20-cyclopropyl functionality in the side-chain | Respectable VDR binding affinity, high transcriptional activity, and low induction of hypercalcemia. nih.gov |

| 2-methylene-19-nor-(20S)-1alpha-hydroxyvitamin D3 (2MD) | Methylene (B1212753) group at C-2 and modified side-chain | Potent inhibitor of adipocyte differentiation. nih.gov |

These examples highlight the ongoing efforts to fine-tune the structure of 19-nor-Alfacalcidol to develop new therapeutic agents with enhanced selectivity and improved safety profiles.

Investigations into Non-Canonical VDR-Mediated Actions of 19-nor-Alfacalcidol

While the classical genomic actions of vitamin D compounds, mediated by the nuclear Vitamin D Receptor (VDR), are well-established, there is growing interest in their non-canonical, or non-genomic, actions. mdpi.comnih.govnih.gov These rapid, transcription-independent effects are initiated by a population of VDR located at the cell membrane and involve the activation of various intracellular signaling pathways. mdpi.comnih.gov

Future research will likely focus on delineating the specific non-canonical signaling pathways activated by 19-nor-Alfacalcidol and its analogs in different cell types. Understanding these mechanisms could provide insights into their diverse biological activities and potentially lead to the development of new therapeutic strategies that selectively target these pathways.

The table below outlines some of the key signaling molecules and pathways involved in the non-genomic actions of vitamin D, which are likely relevant to the actions of 19-nor-Alfacalcidol.

| Signaling Molecule/Pathway | Potential Role in Non-Genomic Actions |

| Phospholipase C (PLC) and Phospholipase A2 (PLA2) | Activation leads to the generation of second messengers. mdpi.com |

| Phosphatidylinositol-3 kinase (PI3K) | Involved in cell survival and proliferation signaling. mdpi.com |

| Mitogen-activated protein (MAP) kinases | Regulate a variety of cellular processes, including proliferation, differentiation, and apoptosis. mdpi.comnih.gov |

| Protein Kinase C (PKC) | Plays a role in various signal transduction cascades. mdpi.com |

By investigating the engagement of these and other non-canonical pathways by 19-nor-Alfacalcidol, researchers may uncover novel mechanisms of action and identify new therapeutic opportunities.

Application of Advanced Computational Chemistry and Artificial Intelligence in 19-nor-Alfacalcidol Research

The fields of computational chemistry and artificial intelligence (AI) are poised to revolutionize drug discovery and development, and their application to 19-nor-Alfacalcidol research holds significant promise. nih.govoncodesign-services.com These advanced computational tools can accelerate the design and optimization of novel derivatives with desired biological activities.

AI, particularly machine learning and deep learning algorithms, can be employed to analyze vast datasets of chemical structures and biological activities to identify structure-activity relationships (SAR). mdpi.com This information can then be used to predict the properties of new, untested compounds, thereby guiding the synthesis of more potent and selective 19-nor-Alfacalcidol analogs.

Computational chemistry techniques, such as molecular docking and molecular dynamics simulations, can provide detailed insights into the interactions between 19-nor-Alfacalcidol derivatives and the VDR. nih.gov These methods can help to rationalize the observed biological activities of different analogs and inform the design of new compounds with improved binding affinity and selectivity.

The table below highlights some of the key applications of computational chemistry and AI in 19-nor-Alfacalcidol research.

| Computational Approach | Application in 19-nor-Alfacalcidol Research |

| Artificial Intelligence (AI) | |

| Machine Learning/Deep Learning | Predicting biological activity and identifying structure-activity relationships. mdpi.com |

| Generative Models | Designing novel 19-nor-Alfacalcidol derivatives with desired properties. mdpi.com |

| Computational Chemistry | |

| Molecular Docking | Predicting the binding mode of 19-nor-Alfacalcidol analogs to the VDR. nih.gov |

| Molecular Dynamics Simulations | Simulating the dynamic behavior of the VDR-ligand complex to understand the molecular basis of ligand binding and activation. |

| Quantitative Structure-Activity Relationship (QSAR) | Developing mathematical models to correlate the chemical structure of 19-nor-Alfacalcidol analogs with their biological activity. oncodesign-services.com |

The integration of these computational approaches into the drug discovery pipeline for 19-nor-Alfacalcidol is expected to streamline the development of new and improved therapeutic agents.

Genomic and Transcriptomic Effects of 19-nor-Alfacalcidol and its Analogs

The primary mechanism of action for vitamin D compounds, including 19-nor-Alfacalcidol, is the regulation of gene expression through the VDR. nih.gov Upon binding to its ligand, the VDR forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes. nih.govoup.com This interaction modulates the transcription of these genes, leading to changes in protein expression and ultimately, a physiological response.